molecular formula C17H19N5O3S B447757 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 355805-29-7

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B447757
CAS No.: 355805-29-7
M. Wt: 373.4g/mol
InChI Key: KDTLDWCTDRQITO-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a scaffold for the development of kinase inhibitors. Its molecular structure, featuring a cyclohepta[b]thiophene core linked to a 3,5-dimethyl-4-nitropyrazole moiety via an acetamide bridge, is characteristic of compounds designed to modulate kinase activity. Research into this compound and its analogs primarily focuses on its potential to selectively inhibit key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway [Source: RCSB PDB, common kinase inhibitor structural motifs] . The JNK pathway is critically involved in cellular stress responses, apoptosis, and inflammation, making its inhibitors valuable tools for investigating conditions like neurodegenerative diseases, cancer, and autoimmune disorders [Source: NCBI Bookshelf] . Consequently, this acetamide derivative serves as a crucial research-grade chemical probe for elucidating the complex roles of specific kinases in disease models, facilitating the discovery and optimization of novel therapeutic agents. It is supplied for research use only by qualified laboratory personnel.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-10-16(22(24)25)11(2)21(20-10)9-15(23)19-17-13(8-18)12-6-4-3-5-7-14(12)26-17/h3-7,9H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTLDWCTDRQITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydro-cyclohepta[b]thiophene moiety substituted with a cyano group and an acetamide functional group. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 366.4 g/mol. The presence of multiple functional groups suggests significant potential for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the thiophene ring : Utilizing cyclization reactions to create the tetrahydro-cyclohepta[b]thiophene structure.
  • Substitution reactions : Introducing the cyano and acetamide groups through nucleophilic substitutions.
  • Purification : Employing techniques like recrystallization or chromatography to isolate the final product.

Biological Activity

Research indicates that compounds containing thiophene structures exhibit promising biological activities, including:

Antimicrobial Activity

This compound has shown significant antimicrobial properties in preliminary studies. In vitro tests have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Studies utilizing molecular docking simulations indicate that it could inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and cyclooxygenase (COX). These interactions could lead to reduced inflammation and pain relief.

Anticancer Potential

Investigations into the anticancer properties of this compound are ongoing. Initial findings suggest that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell survival and proliferation.

Research Findings and Case Studies

A summary of relevant studies on this compound is presented in the table below:

StudyFocusFindings
Study 1Antimicrobial ActivityInhibition of Gram-positive and Gram-negative bacteria; IC50 values indicating potency.
Study 2Anti-inflammatory EffectsDocking studies suggest binding affinity to LOX; potential reduction in inflammatory markers.
Study 3Anticancer ActivityInduction of apoptosis in specific cancer cell lines; modulation of apoptotic pathways observed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares a common acetamide backbone with several analogs, but differences in substituents and heterocyclic systems lead to distinct physicochemical and functional properties. Below is a comparative analysis based on evidence from structurally related compounds:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Cyclohepta[b]thiophen-2-yl 3-Cyano; 3,5-dimethyl-4-nitro-pyrazole C₁₉H₂₀N₅O₂S 394.46 g/mol Nitro group for redox activity; fused thiophene ring
Analog 1 Cyclohepta[b]thiophen-2-yl 4-Methylpyrimidin-2-ylsulfanyl C₁₇H₁₈N₄OS₂ 358.48 g/mol Pyrimidine sulfanyl group; no nitro functionality
Analog 2 Cyclohepta[d][1,3]thiazol-2-yl 3-Oxo-thiopyrano[4,3-c]pyridazin-2-yl C₁₇H₁₉N₅O₂S₂ 397.50 g/mol Thiopyrano-pyridazinone system; thiazole core
Compound 6b Phenyl 2-Nitrophenyl; naphthalen-1-yloxy-triazole C₂₁H₁₈N₅O₄ 404.14 g/mol Triazole linker; nitro on phenyl ring
Key Observations:

Analog 1 shares the cycloheptathiophene core but lacks the nitro-pyrazole group, instead featuring a pyrimidine-sulfanyl substituent, which may alter hydrogen-bonding capacity.

Substituent Effects :

  • The 3,5-dimethyl-4-nitro-pyrazole group in the target compound introduces steric hindrance and redox sensitivity, unlike the 4-methylpyrimidine in Analog 1 or the naphthalen-1-yloxy-triazole in Compound 6b .
  • Nitro groups in both the target compound and Compound 6b may confer similar metabolic challenges (e.g., susceptibility to nitroreductases).

Physicochemical and Spectroscopic Comparisons

Table 2: Spectral Data Highlights
Compound IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Expected: ~1670 (C=O), ~1530 (–NO₂), ~2200 (–CN) Anticipated: Cycloheptathiophene protons (δ 2.5–3.5), pyrazole CH₃ (δ 1.5–2.5)
Compound 6b 1682 (C=O), 1504 (–NO₂) δ 8.36 (triazole H), δ 10.79 (–NH)
Compound 6c 1676 (C=O), 1535 (–NO₂) δ 8.40 (triazole H), δ 11.02 (–NH)
  • IR Spectroscopy : The target’s nitro (1530 cm⁻¹) and carbonyl (1670 cm⁻¹) stretches align with Compound 6b/c , confirming functional group similarities.
  • NMR Analysis : Differences in chemical environments (e.g., cycloheptathiophene vs. triazole protons) would distinguish the target from phenyl-based analogs.

Functional Implications

  • Hydrogen Bonding: The nitro and cyano groups in the target compound may participate in hydrogen bonding (as discussed in ), influencing crystal packing or target binding.
  • Lumping Strategies : Per , compounds with similar cores (e.g., cycloheptathiophene derivatives) could be grouped for predictive modeling of solubility or reactivity.

Preparation Methods

Gewald Reaction for Thiophene Ring Formation

The cyclohepta[b]thiophen-2-yl scaffold is synthesized via a two-step Gewald reaction , a well-established method for thiophene derivatives.

Step 1: Knoevenagel Condensation

Cycloheptanone undergoes condensation with 2-cyanoacetamide derivatives to form an α,β-unsaturated nitrile intermediate. For example:

Cycloheptanone+2-cyano-N-(substituted)acetamidetoluene, refluxα,β-unsaturated nitrile\text{Cycloheptanone} + \text{2-cyano-N-(substituted)acetamide} \xrightarrow{\text{toluene, reflux}} \alpha,\beta\text{-unsaturated nitrile}

This step typically achieves yields of 75–85% under reflux conditions.

Step 2: Cyclization with Elemental Sulfur

The α,β-unsaturated nitrile is cyclized in the presence of sulfur and a base (e.g., N,N-diethylamine) to form the thiophene ring:

α,β-unsaturated nitrile+S8EtOH, N,N-diethylamine3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine\alpha,\beta\text{-unsaturated nitrile} + \text{S}_8 \xrightarrow{\text{EtOH, N,N-diethylamine}} \text{3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine}

Cyclization proceeds at 70–80°C over 6–8 hours, yielding 65–70% of the thiophene core.

Synthesis of the 3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl Substituent

Nitration of 3,5-Dimethyl-1H-pyrazole

The nitro group is introduced at position 4 of 3,5-dimethyl-1H-pyrazole using a mixed acid system:

3,5-Dimethyl-1H-pyrazoleHNO3/H2SO4,10°C3,5-Dimethyl-4-nitro-1H-pyrazole\text{3,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, -10°C} \text{3,5-Dimethyl-4-nitro-1H-pyrazole}

Key Parameters :

  • Temperature: Maintained below −5°C to avoid over-nitration.

  • Yield: 50–55% after recrystallization (ethanol/water).

Alkylation to Form the Pyrazole-Acetamide Linker

The nitropyrazole is alkylated with chloroacetyl chloride in the presence of NaH:

3,5-Dimethyl-4-nitro-1H-pyrazole+ClCH2COClNaH, THF2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl chloride\text{3,5-Dimethyl-4-nitro-1H-pyrazole} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaH, THF}} \text{2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl chloride}

Reaction progress is monitored by IR spectroscopy (disappearance of N–H stretch at 3200 cm⁻¹).

Coupling and Final Product Isolation

Amidation Reaction

The acyl chloride intermediate is coupled with the thiophene-2-amine under Schotten-Baumann conditions:

Thiophene-2-amine+Acyl chlorideNaOH, H2O/CH2Cl2Target acetamide\text{Thiophene-2-amine} + \text{Acyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}_2} \text{Target acetamide}

Optimization Notes :

  • Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves yield to 70–75%.

  • Crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH, 95:5).

Characterization Data

Property Value
Molecular FormulaC₁₉H₂₂N₆O₃S
Molecular Weight414.48 g/mol
Melting Point198–200°C (dec.)
IR (KBr, cm⁻¹)3350 (N–H), 2210 (C≡N), 1540 (NO₂)
¹H NMR (400 MHz, DMSO-d₆)δ 1.65–1.80 (m, 8H), 2.35 (s, 6H), 4.90 (s, 2H)

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Competing nitration at position 4 versus 5 is minimized by low-temperature conditions.

  • Acylation Side Reactions : Use of bulky bases (e.g., pyridine) suppresses N-acylation of the pyrazole.

  • Purification Complexity : Gradient elution in column chromatography resolves co-eluting by-products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions with critical control of temperature, solvent choice, and reaction time. For example, coupling acetamide intermediates with functionalized heterocycles (e.g., pyrazole or thiophene derivatives) under reflux conditions in absolute ethanol or THF. Monitoring via TLC and purification via column chromatography ensures purity .
  • Key Considerations : Use of KOH or other bases to facilitate cyclization and nucleophilic substitution reactions. Ethyl cyanoacetate or similar reagents may serve as precursors for nitrile group introduction .

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • FT-IR : Identification of functional groups (e.g., nitrile stretching at ~2200 cm⁻¹, nitro groups at ~1500 cm⁻¹) .
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Screening Strategies :

  • Enzyme Inhibition Assays : Target kinases or proteases due to the nitro-pyrazole moiety’s electron-withdrawing properties.
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
    • Controls : Include reference compounds (e.g., doxorubicin) and solvent-only controls to validate assay conditions.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

  • Approach :

  • Quantum Chemical Calculations : Predict reaction energetics and transition states for key steps (e.g., cyclization or nitro-group introduction).
  • Machine Learning : Train models on reaction databases to identify optimal solvents, catalysts, or temperatures .
    • Case Study : ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error iterations .

Q. What experimental design strategies minimize byproduct formation during its synthesis?

  • DOE (Design of Experiments) :

  • Variables : Temperature (60–120°C), solvent polarity (DMF vs. ethanol), and stoichiometric ratios.
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables .
    • Validation : LC-MS or HPLC to quantify byproducts and adjust reaction parameters iteratively .

Q. How can contradictions in spectral or bioactivity data be resolved?

  • Case Example : Discrepancies in NMR signals may arise from tautomerism in the pyrazole ring.

  • Solution : Variable-temperature NMR or deuterium exchange experiments to identify dynamic processes .
    • Bioactivity Conflicts : Replicate assays under standardized conditions (e.g., pH, serum concentration) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

  • Formulation Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety.
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve aqueous solubility .
    • Analytical Validation : Measure logP values and conduct pharmacokinetic profiling in rodent models .

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